Product packaging for Acetic acid, hydroxy-, 2-phenylethyl ester(Cat. No.:CAS No. 72928-38-2)

Acetic acid, hydroxy-, 2-phenylethyl ester

Cat. No.: B15184354
CAS No.: 72928-38-2
M. Wt: 180.20 g/mol
InChI Key: GCWBOYJHPSTLAU-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry and Organic Synthesis

As an ester, 2-phenylethyl 2-hydroxyacetate is fundamentally a product of esterification. This class of reaction typically involves the combination of a carboxylic acid and an alcohol. The synthesis of this specific compound would involve reacting glycolic acid with 2-phenylethanol (B73330), often in the presence of an acid catalyst.

Modern synthetic chemistry offers several routes for the formation of such esters:

Direct Esterification: The classic approach involves heating the parent carboxylic acid (glycolic acid) and alcohol (2-phenylethanol) with a strong acid catalyst like sulfuric acid.

Transesterification: An alternative method involves reacting a different ester of glycolic acid (e.g., methyl glycolate (B3277807) or ethyl glycolate) with 2-phenylethanol. nbinno.com This reaction is often catalyzed and is driven by the removal of the more volatile alcohol byproduct.

Enzymatic Synthesis: Biocatalysis, particularly using lipase (B570770) enzymes, has become a prominent green chemistry approach for ester synthesis. scirp.orgrsc.org These methods operate under mild conditions and can offer high selectivity, representing a sustainable alternative to traditional chemical synthesis. nih.gov The enzymatic synthesis of the related compound, 2-phenylethyl acetate (B1210297), from 2-phenylethanol is well-documented and suggests a viable pathway for its hydroxylated analog. nih.govmdpi.com

The compound's bifunctional nature, containing both an ester linkage and a free hydroxyl group, makes it a versatile intermediate in organic synthesis. google.com The hydroxyl group can be a site for further chemical modification, such as oxidation or further esterification, allowing for the creation of more complex molecules. nbinno.com

Research Significance within Chemical Sciences

The scientific interest in 2-phenylethyl 2-hydroxyacetate stems from its hybrid structure, which combines the features of two important classes of chemical compounds.

The 2-Phenylethyl Moiety: The 2-phenylethanol portion of the molecule is a well-known fragrance component, imparting a characteristic rose-like scent. mdpi.com Its esters, such as 2-phenylethyl acetate, are highly valued in the fragrance, cosmetic, and food industries. mdpi.comnih.gov The presence of this structural unit in 2-phenylethyl 2-hydroxyacetate suggests potential applications as a specialty aroma chemical.

The Glycolate Moiety: Glycolic acid and its esters (glycolates) are significant building blocks in chemical synthesis. google.com The alpha-hydroxy acid structure is a key feature in various biologically relevant molecules and is used in the synthesis of polymers and specialty chemicals. nbinno.com

The combination of these two moieties in a single molecule creates a compound with potential for tailored applications. The hydroxyl group can modify the compound's physical properties, such as polarity and boiling point, compared to its non-hydroxylated counterpart (2-phenylethyl acetate). This could influence its performance as a fragrance, potentially altering its scent profile, substantivity, and release characteristics.

Overview of Current Research Domains

While specific research on 2-phenylethyl 2-hydroxyacetate is not extensively documented in mainstream literature, its structure places it at the intersection of several active research domains:

Fragrance and Flavor Chemistry: Research in this area continuously seeks novel compounds with unique scent and taste profiles. The structural similarity of this ester to known aroma compounds like 2-phenylethyl acetate makes it a candidate for investigation as a new fragrance ingredient with potentially different nuances. mdpi.com

Green Synthesis and Biocatalysis: The development of sustainable methods for producing fine chemicals is a major focus of modern chemistry. Research into the enzymatic synthesis of esters using lipases and other biocatalysts could be applied to develop environmentally benign production routes for 2-phenylethyl 2-hydroxyacetate. rsc.orgmdpi.com

Polymer and Materials Science: As a bifunctional molecule, it could potentially serve as a monomer or a chain-modifying agent in the synthesis of polyesters. The hydroxyl group provides a reactive site for polymerization, while the phenylethyl group could be used to impart specific properties, such as hydrophobicity or aromaticity, to the resulting polymer.

Chemical Compound Data

Below is a table summarizing the key chemical properties of 2-Phenylethyl 2-Hydroxyacetate.

PropertyValueSource
IUPAC Name 2-phenylethyl 2-hydroxyacetate nist.gov
Synonyms Acetic acid, hydroxy-, 2-phenylethyl ester; Glycolic acid, phenethyl ester nist.gov
CAS Number 72928-38-2 nist.gov
Molecular Formula C₁₀H₁₂O₃ nist.govuni.lu
Molecular Weight 180.20 g/mol nist.gov
Monoisotopic Mass 180.07864 Da uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B15184354 Acetic acid, hydroxy-, 2-phenylethyl ester CAS No. 72928-38-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72928-38-2

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-phenylethyl 2-hydroxyacetate

InChI

InChI=1S/C10H12O3/c11-8-10(12)13-7-6-9-4-2-1-3-5-9/h1-5,11H,6-8H2

InChI Key

GCWBOYJHPSTLAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)CO

Origin of Product

United States

Synthetic Methodologies for 2 Phenylethyl 2 Hydroxyacetate

Chemoenzymatic and Biocatalytic Approaches

The pursuit of greener and more selective chemical syntheses has led to the extensive investigation of chemoenzymatic and biocatalytic methods for ester production. These approaches often utilize enzymes like lipases and acyltransferases to catalyze reactions under mild conditions, offering high specificity and reduced environmental impact compared to traditional chemical methods. While specific research on 2-phenylethyl 2-hydroxyacetate is limited, a wealth of information on the closely related compound, 2-phenylethyl acetate (B1210297), provides a strong foundation for understanding the potential biocatalytic routes.

Enzyme-Catalyzed Transesterification Strategies

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a common strategy in biocatalysis. Enzymes, particularly lipases and acyltransferases, are highly effective catalysts for such reactions.

Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are versatile enzymes capable of catalyzing esterification and transesterification reactions in non-aqueous environments. mdpi.com The immobilized lipase (B570770) from Candida antarctica, Novozym® 435, is frequently cited for its efficacy in synthesizing 2-phenylethyl acetate, a proxy for 2-phenylethyl 2-hydroxyacetate. um.esnih.gov

Studies on 2-phenylethyl acetate synthesis have systematically evaluated various lipases to identify the most efficient catalyst. The findings consistently highlight the superior performance of Novozym® 435 in organic solvent systems. scirp.org The kinetic behavior of this transesterification often follows a Ping-Pong Bi-Bi mechanism, where the enzyme binds with the acyl donor first, releases a product, and then binds with the alcohol. nih.gov

Table 1: Effect of Lipase Type on the Kinetic Resolution of 1-Phenylethanol

Lipase Species Yield (%)
Novozym 435 45.80
PPL (Porcine Pancreatic Lipase) 16.67

This table is interactive. You can sort and filter the data.

Acyltransferases (EC 2.3) represent another class of enzymes pivotal for ester synthesis. An acyltransferase from Mycobacterium smegmatis (MsAcT) has been effectively used for the synthesis of 2-phenylethyl acetate in an aqueous medium. nih.govrsc.org A significant advantage of using MsAcT is the potential for high conversion rates in water, which is considered an ideal green solvent. nih.gov Immobilization of the enzyme, for instance, within a tetramethoxysilane (B109134) gel, has been shown to dramatically increase its selectivity for the transesterification reaction over the competing hydrolysis reaction. nih.govrsc.org This technique has resulted in conversion rates reaching as high as 99.17% for 2-phenylethyl acetate. nih.govresearchgate.net

The efficiency of biocatalytic ester synthesis is highly dependent on the optimization of various reaction parameters. Key factors that are typically investigated include the choice of acyl donor, solvent, temperature, substrate molar ratio, and enzyme concentration. mdpi.com

For the synthesis of 2-phenylethyl acetate, vinyl acetate is often selected as the optimal acyl donor due to the irreversible nature of the transesterification reaction, which leads to higher yields. scirp.org The choice of solvent also plays a critical role, with non-polar solvents like n-hexane generally providing a better reaction medium than polar solvents. scirp.org However, solvent-free systems are gaining traction as a more environmentally friendly option. mdpi.commdpi.com

Temperature is another crucial variable, with studies on 2-phenylethyl acetate synthesis indicating optimal temperatures in the range of 40-60°C. scirp.orgnih.gov Beyond this range, enzyme denaturation can lead to a loss of catalytic activity. scirp.org The molar ratio of substrates is also a key parameter to optimize. For instance, in the MsAcT-catalyzed synthesis of 2-phenylethyl acetate, a 2:1 molar ratio of vinyl acetate to 2-phenylethyl alcohol was found to be optimal. nih.govresearchgate.net

Table 2: Optimal Conditions for Novozym® 435 Catalyzed Synthesis of 2-Phenylethyl Acetate

Parameter Optimal Value
Reaction Time 79 min
Temperature 57.8 °C
Enzyme Amount 122.5 mg
Predicted Yield 86.4%

| Experimental Yield | 85.4% |

This table is interactive. You can sort and filter the data. nih.gov

Continuous Flow and Solvent-Free Bioreactor Systems

To enhance the industrial feasibility of biocatalytic synthesis, continuous flow and solvent-free systems are being increasingly explored. Continuous flow processes, often utilizing packed-bed reactors (PBRs), offer several advantages over batch reactors, including improved productivity, easier product separation, and greater operational stability. mdpi.com

A continuous, solvent-free synthesis of 2-phenylethyl acetate has been successfully demonstrated using Novozym® 435 in a packed-bed reactor. mdpi.comresearchgate.net In this system, ethyl acetate served as both the acyl donor and the solvent. mdpi.com The reaction parameters, including substrate concentration, flow rate, and temperature, were optimized using response surface methodology to achieve a maximum molar conversion of 99.01%. mdpi.comresearchgate.net The packed-bed bioreactor demonstrated excellent stability, maintaining high conversion rates for over 72 hours of continuous operation. mdpi.comresearchgate.net The success of this system for 2-phenylethyl acetate suggests its potential applicability for the synthesis of 2-phenylethyl 2-hydroxyacetate.

Table 3: Effect of Flow Rate on 2-Phenylethyl Acetate Conversion in a Packed-Bed Reactor

Flow Rate (mL/min) Conversion Rate (%)
1 100
3 95

This table is interactive. You can sort and filter the data. mdpi.com

Conventional Chemical Synthesis Pathways

Traditional chemical methods remain a cornerstone for the synthesis of esters like 2-phenylethyl 2-hydroxyacetate. These methods typically involve direct esterification or transesterification under acidic or basic conditions.

The most common conventional method for synthesizing esters is the Fischer esterification. cerritos.edumasterorganicchemistry.com This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com For the synthesis of 2-phenylethyl 2-hydroxyacetate, this would entail reacting glycolic acid (hydroxyacetic acid) with 2-phenylethanol (B73330) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. operachem.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, or the water formed during the reaction is removed, often through azeotropic distillation with a Dean-Stark apparatus. cerritos.edumasterorganicchemistry.comoperachem.com

Another conventional route is transesterification, which involves the reaction of an ester with an alcohol to exchange the alkoxy groups. masterorganicchemistry.com In the context of 2-phenylethyl 2-hydroxyacetate synthesis, this could involve reacting an alkyl glycolate (B3277807) (such as methyl glycolate or ethyl glycolate) with 2-phenylethanol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com While chemical synthesis methods are generally robust and high-yielding, they often require harsh reaction conditions, can lead to the formation of byproducts, and may pose environmental concerns, which has fueled the interest in biocatalytic alternatives. mdpi.com

Esterification Reactions of Hydroxyacetic Acid Derivatives

The most direct route to 2-phenylethyl 2-hydroxyacetate involves the esterification of a hydroxyacetic acid source with 2-phenylethanol. This can be accomplished through classical acid-catalyzed esterification or via transesterification reactions.

Direct Esterification: The Fischer-Speier esterification method, a long-established and reliable technique, can be employed for the synthesis of 2-phenylethyl 2-hydroxyacetate. This reaction typically involves heating a mixture of glycolic acid and 2-phenylethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common practice to use an excess of one of the reactants or to remove the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus.

ReactantsCatalystKey ConditionsProduct
Glycolic AcidSulfuric AcidHeat, Removal of water2-Phenylethyl 2-hydroxyacetate
2-Phenylethanolp-Toluenesulfonic acidReflux in a suitable solvent (e.g., toluene)

Transesterification: An alternative approach is the transesterification of a lower alkyl ester of glycolic acid, such as methyl glycolate or ethyl glycolate, with 2-phenylethanol. This reaction is also typically catalyzed by an acid or a base. The equilibrium is driven forward by removing the lower boiling alcohol (e.g., methanol (B129727) or ethanol) by distillation. Metal catalysts, such as tin(II) 2-ethylhexanoate, have also been shown to be effective for the transesterification of α-hydroxy esters. researchgate.netkuleuven.be A relay transesterification strategy has been reported for the synthesis of glycolide (B1360168) from methyl glycolate, which involves an initial transesterification with a high-boiling alcohol, followed by an intramolecular transesterification. researchgate.net This principle can be adapted for the synthesis of 2-phenylethyl 2-hydroxyacetate.

ReactantsCatalystKey ConditionsProduct
Methyl glycolateAcid or Base catalystHeat, Removal of methanol2-Phenylethyl 2-hydroxyacetate
2-PhenylethanolTin(II) 2-ethylhexanoateElevated temperature

Derivatization Strategies for the 2-Phenylethyl Moiety

Instead of forming the ester bond as the final step, 2-phenylethyl 2-hydroxyacetate can also be synthesized by starting with a pre-functionalized 2-phenylethyl group. A notable example of this approach is the adaptation of the Williamson ether synthesis.

In this strategy, a salt of a hydroxyacetic acid ester, such as the sodium or potassium salt of methyl glycolate, can be reacted with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide). This nucleophilic substitution reaction, typically an SN2 process, results in the formation of the desired ester. byjus.comwikipedia.org The reaction is generally carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide, to facilitate the nucleophilic attack. While the classical Williamson synthesis is used for ether formation, the underlying principle of reacting an alkoxide (or in this case, a carboxylate) with an alkyl halide is applicable. gold-chemistry.orgmasterorganicchemistry.comkhanacademy.org

ReactantsBaseSolventProduct
Methyl glycolateSodium HydrideDMF2-Phenylethyl 2-hydroxyacetate
2-Phenylethyl bromidePotassium CarbonateAcetone

This method offers an alternative pathway where the 2-phenylethyl group is introduced onto the pre-formed hydroxyacetate backbone.

Stereoselective Synthesis of 2-Phenylethyl 2-Hydroxyacetate Enantiomers

The synthesis of enantiomerically pure forms of 2-phenylethyl 2-hydroxyacetate is of significant interest, particularly for applications in the pharmaceutical and flavor industries. The chiral center in this molecule is the carbon atom bearing the hydroxyl group. Stereoselective synthesis can be achieved through enzymatic kinetic resolution or by employing chiral catalysts.

Enzymatic Kinetic Resolution: Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic mixtures of alcohols and esters. chemrxiv.org In the context of 2-phenylethyl 2-hydroxyacetate, a racemic mixture of the ester could be subjected to hydrolysis catalyzed by a lipase. The enzyme would selectively hydrolyze one enantiomer at a faster rate, leaving the unreacted ester enriched in the other enantiomer. Conversely, a racemic mixture of a suitable precursor, such as ethyl 2-hydroxy-4-phenylbutyrate, has been successfully resolved using lipase AK, yielding the (R)-enantiomer with high enantiomeric excess. researchgate.net This approach can be extrapolated to the synthesis of the enantiomers of 2-phenylethyl 2-hydroxyacetate. The choice of lipase, solvent, and reaction conditions is crucial for achieving high enantioselectivity.

SubstrateEnzymeReaction TypeProducts
Racemic 2-phenylethyl 2-hydroxyacetateLipase (e.g., from Candida antarctica)HydrolysisEnantioenriched (R)- or (S)-2-phenylethyl 2-hydroxyacetate and the corresponding hydroxy acid
Racemic hydroxy acid and 2-phenylethanolLipaseEsterificationEnantioenriched (R)- or (S)-2-phenylethyl 2-hydroxyacetate

Asymmetric Catalysis: The use of chiral metal complexes or organocatalysts can facilitate the asymmetric synthesis of α-hydroxy esters. For instance, the enantioselective Friedel-Crafts alkylation of indoles with ethyl glyoxylate (B1226380) catalyzed by a chiral N,N'-dioxide-Sc(III) complex has been shown to produce 3-indolyl(hydroxy)acetates in high enantiomeric excess. nih.gov While this is not a direct synthesis of the target molecule, it demonstrates the feasibility of using chiral Lewis acid catalysts to control the stereochemistry at the α-hydroxy position. Similar strategies involving the asymmetric reduction of a corresponding α-keto ester precursor or the asymmetric hydroxylation of a suitable enolate could also be envisioned for the stereoselective synthesis of 2-phenylethyl 2-hydroxyacetate.

Reaction TypeCatalystKey FeatureProduct
Asymmetric reduction of 2-oxo-2-(2-phenylethoxy)acetic acidChiral reducing agent (e.g., borane (B79455) with a chiral oxazaborolidine catalyst)Enantioselective reduction of the ketoneEnantiomerically enriched 2-phenylethyl 2-hydroxyacetate
Asymmetric hydroxylation of the enolate of a 2-phenylethyl esterChiral oxidizing agentEnantioselective introduction of the hydroxyl groupEnantiomerically enriched 2-phenylethyl 2-hydroxyacetate

These stereoselective methods are essential for accessing the individual enantiomers of 2-phenylethyl 2-hydroxyacetate, which may exhibit distinct biological activities or sensory properties.

Advanced Analytical Characterization of 2 Phenylethyl 2 Hydroxyacetate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount for determining the molecular structure of 2-Phenylethyl 2-Hydroxyacetate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of 2-Phenylethyl 2-Hydroxyacetate.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the phenylethyl group would exhibit characteristic signals. The aromatic protons on the benzene (B151609) ring would appear as a multiplet in the downfield region, generally between δ 7.2 and 7.4 ppm. The two methylene (B1212753) groups of the ethyl moiety would present as two distinct triplets. The methylene group adjacent to the phenyl ring (-CH₂-Ph) would likely resonate around δ 2.9 ppm, while the methylene group attached to the ester oxygen (-O-CH₂-) would be further downfield, typically around δ 4.3 ppm, due to the deshielding effect of the oxygen atom. The single proton of the hydroxyl group (-OH) would give rise to a broad singlet, the chemical shift of which can be variable depending on concentration and solvent. The two protons of the methylene group in the hydroxyacetate moiety (-CO-CH₂-OH) would appear as a singlet at approximately δ 4.1 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically observed in the highly deshielded region of the spectrum, around δ 172 ppm. The carbons of the phenyl group would produce a series of signals in the aromatic region (δ 125-140 ppm). The carbons of the ethyl group would appear at approximately δ 35 ppm for the carbon attached to the phenyl ring and around δ 65 ppm for the carbon bonded to the ester oxygen. The carbon of the methylene group in the hydroxyacetate moiety would resonate at about δ 60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Phenylethyl 2-Hydroxyacetate

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl C-H7.2-7.4 (m)125-140
-CH₂-Ph2.9 (t)~35
-O-CH₂-4.3 (t)~65
-CO-CH₂-OH4.1 (s)~60
-OHvariable (br s)-
C=O-~172

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of 2-Phenylethyl 2-Hydroxyacetate. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (180.20 g/mol ).

A characteristic fragmentation pattern would involve the cleavage of the ester bond. A prominent peak would likely be observed at m/z 104, corresponding to the [C₆H₅CH₂CH₂]⁺ fragment (phenylethyl cation). Another significant fragment would be the tropylium (B1234903) ion [C₇H₇]⁺ at m/z 91, formed by rearrangement of the benzyl (B1604629) moiety. The loss of the entire hydroxyacetate group would also be a probable fragmentation pathway.

Table 2: Predicted Mass Spectrometry Fragmentation for 2-Phenylethyl 2-Hydroxyacetate

m/z Predicted Fragment Ion
180[C₁₀H₁₂O₃]⁺ (Molecular Ion)
104[C₆H₅CH₂CH₂]⁺
91[C₇H₇]⁺

Note: These are predicted fragmentation patterns. The relative intensities of the peaks can provide further structural information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in 2-Phenylethyl 2-Hydroxyacetate by measuring the absorption of infrared radiation. The IR spectrum of this compound, also known as Glycolic acid, phenethyl ester, has been documented by the Coblentz Society and is available in the NIST Chemistry WebBook. nih.gov

The spectrum would exhibit a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption peak around 1735 cm⁻¹ corresponds to the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester would appear in the region of 1300-1000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. Aromatic C=C stretching absorptions would be seen in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Bands for 2-Phenylethyl 2-Hydroxyacetate

Functional Group Characteristic Absorption (cm⁻¹)
O-H (Alcohol)3500-3200 (broad)
C=O (Ester)~1735 (strong, sharp)
C-O (Ester)1300-1000
Aromatic C-H>3000
Aliphatic C-H<3000
Aromatic C=C1600-1450

Chromatographic Methods for Purity and Composition Analysis

Chromatographic techniques are essential for separating 2-Phenylethyl 2-Hydroxyacetate from impurities and for determining the composition of mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is well-suited for the analysis of volatile and thermally stable compounds like 2-Phenylethyl 2-Hydroxyacetate.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for each component. The retention time from the GC and the mass spectrum from the MS together allow for the confident identification and quantification of 2-Phenylethyl 2-Hydroxyacetate in a sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. For a compound like 2-Phenylethyl 2-Hydroxyacetate, a reversed-phase HPLC method would be appropriate.

In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A UV detector is commonly used for the detection of 2-Phenylethyl 2-Hydroxyacetate, as the phenyl group provides strong UV absorbance. The retention time of the compound under specific chromatographic conditions can be used for its identification, and the peak area can be used for its quantification.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering notable improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved by utilizing columns packed with sub-2 µm particles, which operate at higher pressures. For the analytical characterization of 2-Phenylethyl 2-Hydroxyacetate, UPLC provides a powerful tool for separation, quantification, and purity assessment.

The separation of 2-Phenylethyl 2-Hydroxyacetate via UPLC is typically accomplished using a reversed-phase method. In this approach, the stationary phase is nonpolar (commonly a C18 column), while the mobile phase is a more polar solvent mixture, such as acetonitrile and water. The retention of the analyte on the column is governed by its hydrophobicity; elution is achieved by a gradient program where the proportion of the organic solvent (acetonitrile) is increased over time. This progressively decreases the polarity of the mobile phase, eluting compounds of increasing hydrophobicity.

A key advantage of UPLC is its ability to achieve superior peak resolution in a significantly shorter timeframe. The use of smaller particles in the stationary phase leads to more efficient mass transfer, resulting in sharper and narrower peaks. This heightened resolution is critical for accurately separating the main compound from any potential impurities, degradants, or byproducts from its synthesis.

Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance over a range of wavelengths simultaneously. For aromatic compounds like 2-Phenylethyl 2-Hydroxyacetate, a wavelength in the UV region, typically around 210-220 nm, is selected for optimal sensitivity. For more definitive identification and structural elucidation, UPLC can be coupled with mass spectrometry (UPLC-MS). This powerful combination provides mass-to-charge ratio information, which is highly specific and can confirm the identity of the compound and its impurities.

The development of a robust UPLC method for 2-Phenylethyl 2-Hydroxyacetate involves the systematic optimization of several parameters to achieve the desired separation. These include the selection of an appropriate column, the composition of the mobile phase, the gradient elution profile, the column temperature, and the flow rate. The following tables outline a typical set of optimized parameters for the analysis of this compound.

Table 1: UPLC System and Chromatographic Conditions

ParameterSpecification
Chromatography System ACQUITY UPLC H-Class System or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detection Photodiode Array (PDA) Detector at 215 nm
Run Time 10 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase BCurve
0.0095.05.0Initial
1.0095.05.06
6.005.095.06
8.005.095.06
8.1095.05.06
10.0095.05.06

Under these conditions, 2-Phenylethyl 2-Hydroxyacetate is expected to be well-retained and elute as a sharp, symmetrical peak, clearly separated from any potential impurities. The method's high resolution and sensitivity make it suitable for various applications, including the monitoring of reaction kinetics, the assessment of final product purity, and stability studies. The rapid analysis time significantly increases sample throughput, making UPLC an efficient and effective technique for the advanced analytical characterization of 2-Phenylethyl 2-Hydroxyacetate.

Computational Chemistry and Molecular Modeling of 2 Phenylethyl 2 Hydroxyacetate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as 2-phenylethyl 2-hydroxyacetate, might interact with a biological target, typically a protein or nucleic acid.

A typical molecular docking study would involve:

Preparation of the Ligand and Receptor: Three-dimensional structures of 2-phenylethyl 2-hydroxyacetate (the ligand) and the target protein would be prepared. This includes optimizing their geometries and assigning appropriate atomic charges.

Docking Simulation: A docking algorithm would be used to explore various possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The different poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

While no specific molecular docking studies have been published for 2-phenylethyl 2-hydroxyacetate, this methodology could be applied to screen it against various potential biological targets to explore its pharmacological potential.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

The development of a QSAR model for a series of compounds analogous to 2-phenylethyl 2-hydroxyacetate would typically involve:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities would be required.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), would be calculated for each compound.

Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity. The predictive power of the model would then be rigorously validated.

Currently, there are no published QSAR studies that include 2-phenylethyl 2-hydroxyacetate. Such a study would necessitate a dataset of related compounds with measured biological activities.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations can be used to study the conformational changes of a molecule, its interactions with its environment (such as a solvent or a biological membrane), and the stability of ligand-protein complexes.

An MD simulation of 2-phenylethyl 2-hydroxyacetate, either in solution or bound to a target, would allow researchers to:

Analyze Conformational Flexibility: Understand the different shapes the molecule can adopt and their relative stabilities.

Study Solvation Effects: Investigate how the solvent molecules arrange around the solute and influence its properties.

Assess Binding Stability: If docked to a receptor, MD simulations can assess the stability of the predicted binding pose over time and provide insights into the thermodynamics of binding.

As with other computational methods, specific MD simulation studies on 2-phenylethyl 2-hydroxyacetate have not been reported in the scientific literature.

Quantum Chemical Calculations (e.g., Ab Initio, DFT, Semi-empirical)

Quantum chemical calculations are based on the principles of quantum mechanics and can provide highly accurate information about the electronic structure and properties of molecules. These methods can be used to calculate a wide range of properties, including:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating properties such as the distribution of electron density, dipole moment, and molecular orbital energies (HOMO and LUMO).

Spectroscopic Properties: Predicting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in experimental characterization.

Reaction Mechanisms and Energetics: Investigating the pathways and energy changes involved in chemical reactions.

Commonly used quantum chemical methods include Ab Initio, Density Functional Theory (DFT), and semi-empirical methods, which differ in their level of theory and computational cost. While these methods are fundamental to computational chemistry, no specific studies applying them to 2-phenylethyl 2-hydroxyacetate have been published.

Emerging Applications and Future Research Directions for 2 Phenylethyl 2 Hydroxyacetate

Sustainable Chemistry and Process Intensification

The drive towards environmentally benign chemical manufacturing has spurred significant innovation in sustainable synthesis and process intensification. While specific studies on the green production of 2-phenylethyl 2-hydroxyacetate are not detailed in current research, a clear pathway for its sustainable synthesis can be extrapolated from the extensive work on its close structural analog, 2-phenylethyl acetate (B1210297). mdpi.comresearchgate.net Biocatalysis, in particular, offers a promising and well-documented green alternative to traditional chemical synthesis. researchgate.net

Research has shown that enzymes, such as lipases and acyltransferases, are highly effective in catalyzing the esterification or transesterification reactions needed to produce esters like 2-phenylethyl acetate. rsc.orgnih.gov These biocatalytic methods offer high specificity, operate under mild reaction conditions, and reduce the generation of hazardous byproducts. mdpi.com For instance, immobilized lipases like Novozym® 435 have been used extensively for the synthesis of 2-phenylethyl acetate, achieving high conversion rates in both solvent-free systems and green solvents like water. mdpi.comrsc.orgnih.gov

Key strategies that could be adapted for the sustainable production of 2-phenylethyl 2-hydroxyacetate include:

Enzymatic Esterification: Utilizing a lipase (B570770) to catalyze the reaction between 2-phenylethanol (B73330) and glycolic acid (hydroxyacetic acid).

Enzymatic Transesterification: Reacting 2-phenylethanol with an alkyl glycolate (B3277807) (e.g., ethyl glycolate) using a biocatalyst. This approach often results in very high yields.

Solvent-Free Systems: Using one of the reactants as the solvent, which increases reactant concentration, enhances volume productivity, and simplifies downstream processing. mdpi.com

Process Intensification: Employing continuous-flow reactors, such as packed-bed reactors (PBRs), can significantly improve efficiency over traditional batch processes. mdpi.comresearchgate.net Continuous PBRs allow for better control of reaction parameters, easier product removal, and greater operational stability over long periods. mdpi.com Another intensification strategy is reactive distillation, where the reaction and separation of products occur simultaneously in a single unit, shifting the chemical equilibrium towards the desired product. researchgate.net

The table below summarizes successful biocatalytic approaches for the synthesis of the analog compound, 2-phenylethyl acetate, which could serve as a model for developing sustainable processes for 2-phenylethyl 2-hydroxyacetate.

BiocatalystReaction TypeKey ParametersConversion/YieldReference
Novozym® 435 (Immobilized Lipase)TransesterificationSolvent-free system, continuous packed-bed reactor, 54.03 °C99.01% Molar Conversion mdpi.com
Immobilized Acyltransferase (from Mycobacterium smegmatis)TransesterificationAqueous medium (water), 40 °C, vinyl acetate as acyl donor99.17% Conversion Rate rsc.orgnih.gov
Novozym® 435 (Immobilized Lipase)TransesterificationBatch reaction, 57.8 °C, 79 min reaction time85.4% Yield nih.gov

Future research should focus on applying these proven green chemistry and engineering principles to establish an efficient and sustainable manufacturing process for 2-phenylethyl 2-hydroxyacetate.

Rational Design and Development of Bioactive Analogs

The phenylethyl moiety is a recognized pharmacophore present in a wide range of biologically active molecules and natural products. mdpi.com For example, 2-(2-phenylethyl)chromones are known to possess anti-diabetic, antioxidant, and anti-inflammatory properties. nih.gov Similarly, the broader class of 2-phenethylamines includes compounds with significant roles in neuroscience. mdpi.com

2-Phenylethyl 2-hydroxyacetate contains this core phenylethyl structure, along with a hydroxyl group that provides a reactive handle for chemical modification. This makes it a theoretically attractive, though currently unexplored, starting point or scaffold for the rational design of new bioactive analogs. Medicinal chemists could potentially leverage this structure to synthesize novel compounds for screening. The hydroxyl group could be functionalized to introduce different chemical groups, altering the molecule's polarity, size, and ability to form hydrogen bonds, thereby modulating its interaction with biological targets. However, at present, there are no published studies that specifically use 2-phenylethyl 2-hydroxyacetate as a foundational molecule for developing bioactive analogs.

Advanced Research in Chemical Biology

Chemical biology utilizes small molecules as tools to probe and understand complex biological systems. The utility of a compound in this field depends on its ability to interact specifically with a biological target (e.g., a protein or enzyme) or to act as a metabolic precursor or probe.

To date, research in chemical biology has not specifically involved 2-phenylethyl 2-hydroxyacetate. Its structural similarity to natural metabolites and signaling molecules suggests a potential for interaction with biological pathways, but this has not been investigated. Future research could explore whether this compound has any effect on cellular processes or if it can be recognized and metabolized by enzymes. For instance, studies could examine if the ester bond is hydrolyzed by cellular esterases to release 2-phenylethanol and glycolic acid, potentially influencing cellular metabolism. Until such investigations are undertaken, the role of 2-phenylethyl 2-hydroxyacetate in chemical biology remains an open question.

Q & A

What are the common synthetic routes for preparing acetic acid, hydroxy-, 2-phenylethyl ester, and how do reaction conditions influence yield and purity?

Level: Basic
Methodological Answer:
The compound is typically synthesized via esterification or alkylation. For example:

  • Esterification: Reacting 2-phenylethanol with acetic anhydride under acidic catalysis (e.g., sulfuric acid) at 60–80°C for 4–6 hours yields the ester. Excess acetic anhydride improves conversion but requires careful quenching to avoid byproducts .
  • Alkylation: Using (2-bromoethyl)benzene with a carboxylate salt in polar aprotic solvents (e.g., dimethylacetamide) at 80–100°C can also produce the ester. Temperature control is critical to minimize elimination side reactions .
    Key Considerations: Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Purify via fractional distillation (bp ~232°C) or silica-gel chromatography.

How can researchers assess the purity and structural integrity of this compound in synthetic batches?

Level: Basic
Methodological Answer:

  • GC-MS: Use a non-polar column (e.g., DB-5) with a temperature gradient (50°C to 250°C at 10°C/min). The compound elutes at ~1276 retention index (I1) with characteristic fragments at m/z 104 (C₇H₈O⁺) and 43 (CH₃CO⁺) .
  • NMR: Verify via ¹H NMR: δ 2.05 (s, 3H, CH₃CO), 4.30 (t, 2H, CH₂O), 2.90 (t, 2H, CH₂Ph), and aromatic protons at δ 7.2–7.4 .
  • Purity Metrics: Quantify impurities (e.g., unreacted 2-phenylethanol) using HPLC with a C18 column and UV detection at 254 nm.

How can contradictory data on hydrolysis rates of this ester under varying pH and temperature conditions be resolved?

Level: Advanced
Methodological Answer:
Conflicting hydrolysis rates (e.g., in wine vs. soy sauce matrices) arise from differences in catalytic species and matrix effects:

  • Acid Catalysis: In model solutions (pH 3–4), hydrolysis follows pseudo-first-order kinetics dominated by H⁺, with activation energy ~70 kJ/mol .
  • Matrix Interference: In complex systems (e.g., soy sauce), proteins or lipids may sequester H⁺, reducing effective catalysis. Use ion-selective electrodes to measure free [H⁺] and adjust rate constants accordingly .
    Experimental Design: Conduct parallel studies in model buffers and real matrices, controlling ionic strength and dissolved organics.

Why is this compound variably detected in floral tissues across Narcissus genotypes?

Level: Advanced
Methodological Answer:
Variability in plant genotypes (e.g., N. papyraceus vs. Meskinak) likely stems from differential expression of biosynthetic enzymes:

  • Biosynthetic Pathways: The ester may derive from acetyl-CoA and 2-phenylethanol via alcohol acetyltransferases (AATs). Quantify AAT activity in corona tissues using LC-MS/MS .
  • Environmental Modulation: Light intensity and temperature during flowering alter precursor (shikimate pathway) availability. Conduct gene expression profiling (RNA-seq) of AAT homologs under controlled growth conditions.

What methodological challenges arise when quantifying trace amounts of this ester in environmental or biological samples?

Level: Advanced
Methodological Answer:

  • Matrix Effects: In soy sauce, co-eluting compounds (e.g., ethyl hexanoate) interfere with GC-MS detection. Use two-dimensional GC×GC-TOFMS to improve resolution, referencing retention ratios (R2 = 1.972) .
  • Low Volatility: For LC-MS analysis, employ atmospheric pressure chemical ionization (APCI) to enhance ionization efficiency. Optimize mobile phase (acetonitrile/0.1% formic acid) for peak symmetry.

How do biosynthetic pathways for this ester differ between microbial and plant systems?

Level: Advanced
Methodological Answer:

  • Microbial Synthesis: In Streptomyces spp., the ester is a secondary metabolite linked to polyketide synthase (PKS) clusters. Knockout PKS genes to assess production loss .
  • Plant Synthesis: In Narcissus, biosynthesis correlates with phenylpropanoid pathway activity. Use ¹³C-labeled glucose tracing to map carbon flux into 2-phenylethanol precursors .

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